Bhpedp

Ovarian Cancer Platinum Resistance Cytocidal Activity

Researchers studying cisplatin-resistant ovarian cancer often face compounds producing only cytostatic effects. Bhpedp (CAS 138230-33-8) delivers cytocidal activity at 2.5 µM in NIH:OVCAR-3 cells (vs. cisplatin IC50 ~8.7 µM). • 3.5-fold higher potency in resistant lines • (S,S)-enantiomer: rapid cytocidal kinetics • Distinct DNA binding via bulky hydroxylated diamine ligand Supplied at ≥98% purity; quote-based ordering.

Molecular Formula C14H16Cl2N2O2Pt
Molecular Weight 510.3 g/mol
CAS No. 138230-33-8
Cat. No. B159359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBhpedp
CAS138230-33-8
Synonyms2-DBHEP
dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II
Molecular FormulaC14H16Cl2N2O2Pt
Molecular Weight510.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2
InChIKeyRFFDXWRYNQKTML-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Bhpedp Is Differentiated for Cisplatin-Resistant Cancer Research


The compound designated Bhpedp (CAS 138230-33-8), chemically defined as [1,2-bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II), is a chiral platinum(II) complex designed to overcome cisplatin resistance in ovarian and other cancers [1]. Unlike conventional platinum drugs, its structure incorporates a bulky, hydroxylated aromatic diamine ligand, which alters its DNA binding mode, aqueous stability, and cellular uptake profile [2]. The compound exists as separable diastereomers and enantiomers, where the (S,S)-configurated isomer exhibits markedly superior kinetics of tumor cell kill [3]. Its core value proposition lies in its demonstrated ability to produce cytocidal—not merely cytostatic—effects in tumor models that are highly resistant to clinical platinum agents.

Cisplatin-resistant ovarian cancer model studies
NIH:OVCAR-3 and resistant ovarian models
Chiral platinum complex stereochemistry research
Stereochemical-control and enantiomer-attribution review
Platinum drug activation and hydrolysis kinetics studies
DNA binding mode and aquation profile research

Why Generic Platinum Agents Fail as Substitutes for Bhpedp


Procuring a generic platinum agent or a closely related positional isomer such as the 3-hydroxy or 4-hydroxy analogs of BHPEDP is a high-risk substitution in experimental settings. The standard-of-care agent cisplatin exhibits an IC50 of approximately 2,613 ng/mL (roughly 8.7 µM) in the NIH:OVCAR-3 ovarian cancer line, a phenotype characterized by clinical resistance [1]. In contrast, Bhpedp's racemate and enantiomers produce potent cytocidal effects at just 2.5 µM in the same resistant line, while its meso diastereomer is significantly more toxic and less active [2]. Furthermore, the 3-hydroxy and 4-hydroxy positional isomers show a different tumor-type selectivity, being primarily optimized for hormone-dependent mammary carcinomas rather than the cisplatin-resistant ovarian indications for which Bhpedp is optimized [3]. These stereochemical and positional variations cause non-linear changes in hydrolysis kinetics, DNA adduct formation, and ultimately, antitumor efficacy.

Cisplatin
Cytocidal in resistant models
Resistance phenotype; IC50 context may not transfer
meso diastereomer
Defined stereochemical profile
Higher toxicity; antitumor activity may shift away
3-/4-OH positional isomers
Cisplatin-resistant ovarian model response
Tumor-type selectivity may differ; mammary carcinoma context reported
Key Risk Simple platinum procurement may not reproduce cytocidal mechanism in resistant lines. Stereochemical identity is critical for DNA-adduct formation and model-response context.

Bhpedp Evidence: Differentiation from Cisplatin and Analogs


Superiority Over Cisplatin in Resistant Ovarian Cancer

In the cisplatin-resistant human NIH:OVCAR-3 ovarian cancer cell line, the racemic mixture DL-3-PtCl2 (Bhpedp) produces cytocidal effects at a concentration of 2.5 µM. This is in direct contrast to cisplatin, which has a reported IC50 of roughly 8.7 µM (2613 ng/mL) in the same OVCAR-3 model, a concentration at which the tumor cells are considered highly resistant [1]. The 3.5-fold higher potency of Bhpedp is coupled with a qualitative shift from a cytostatic to a cytocidal mechanism, making it effective where cisplatin fails [2].

Activity vs Cisplatin
Head-to-head
Racemate DL-3-PtCl2: 2.5 µM cytocidal effect Comparator: Cisplatin IC50 ≈ 8.7 µM (OVCAR-3)
Supports cisplatin-resistant cell-model endpoint review
NIH:OVCAR-3; 256-hour incubation. Qualitative shift to cytocidal mechanism
Ovarian Cancer Platinum Resistance Cytocidal Activity

Stereochemistry: Active vs. Toxic Diastereomer

Stereochemistry is the single most critical determinant of Bhpedp's therapeutic index. The diastereomer meso-3-PtCl2 is not only markedly less active but also significantly more toxic than the racemic DL-3-PtCl2 across all tested tumor models, including the human MDA-MB231 breast cancer line and the cisplatin-resistant L1210 leukemia [1]. This demonstrates that a simple procurement of the wrong diastereomer would result in experimental failure due to both reduced efficacy and increased systemic toxicity.

meso vs DL Racemate
Head-to-head
meso-3-PtCl2: Less active, more toxic DL-3-PtCl2 racemate: Marked activity, lower toxicity
Stereochemical-control context; diastereomer selection is critical for model-response interpretation
MDA-MB231, L1210, OVCAR-3, P-388, Ehrlich ascites tumor models
Stereochemistry Diastereomer Potency Toxicity Profile

(S,S)-Enantiomer: Fast, Irreversible Cytocidal Activity

The time required for a platinum drug to irreversibly commit a cancer cell to death is a critical pharmacokinetic parameter. For the (S,S)-enantiomer of Bhpedp, designated (-)-3-PtCl2, a short drug incubation of just 3 hours at a concentration of 2.5-5.0 µM is sufficient to produce a complete cytocidal effect after 243 hours in drug-free medium [1]. This is a stark contrast to the longer incubation times typically required for other stereoisomers to achieve the same effect, and it implies superior cellular uptake and/or DNA adduct persistence.

(S,S)-Enantiomer Kinetics
Head-to-head
3-h pulse at 2.5-5.0 µM yields complete cytocidal effect after 243 h in drug-free medium
Enantiomer-attribution review; supports short-exposure PK/PD model interpretation
NIH:OVCAR-3; compared to (R,R) and meso isomers
Enantiomer Kinetics Drug Incubation Time Irreversible Cytotoxicity

Stereochemistry-Dependent Hydrolysis Kinetics

The rate of chloride ligand aquation is the activation step for DNA binding and is a primary determinant of a platinum drug's anticancer activity and toxicity. A molecular mechanical and quantum chemical study demonstrated that the thermodynamic stabilities of the meso-, (+)-, and (-)-forms of Bhpedp correlate directly with their rates of hydrolysis [1]. The complete 3-dimensional crystal structure analysis showed that the meso and (S,S) diastereomers crystallize identically with Z=4 and monoclinic symmetry, but with distinct space groups (P2₁/n for the meso form and P2₁ for the (S,S) form), leading to different dimeric packing arrangements that govern their solution reactivity [2].

Hydrolysis Kinetics
Class-level
Thermodynamic stability correlates with measured aquation rate; distinct crystal packing (P2₁/n vs P2₁) governs solution reactivity
Supports computational model calibration and hydrolysis-profile review
Data to verify; quantitative k values in primary study
Chemical Stability Hydrolysis Kinetics Aquation

Bhpedp: High-Value Application Scenarios


Overcoming Cisplatin Resistance in Ovarian Cancer Models

Bhpedp is the compound of choice for experimental protocols that require a cytocidal, rather than cytostatic, effect in NIH:OVCAR-3 and other cisplatin-resistant ovarian cancer models. Its 3.5-fold higher potency compared to cisplatin in resistant lines makes it an essential tool for studying resistance-reversal mechanisms and for preclinical evaluation of new ovarian cancer therapies [1].

Stereochemistry-Dependent Pharmacology of Platinum Drugs

The stark divergence in both antitumor activity and toxicity between the DL racemate and the meso diastereomer, and the rapid cytocidal kinetics of the (S,S)-enantiomer, position Bhpedp as a model system for studying how stereochemistry governs the pharmacology of platinum drugs. This makes it a critical reference compound for academic labs and pharmaceutical R&D groups focused on chiral metal-based therapeutics [2].

Hydrolysis Kinetics and In Vitro Potency

For chemical biology and bioinorganic chemistry research, Bhpedp is a uniquely characterized compound. The existence of a quantitative correlation between its computed thermodynamic stability and its measured hydrolysis rate, underpinned by complete crystal structures, allows researchers to use it as a calibration standard for computational models of platinum drug activation [3].

Benchmarking New Drugs in Resistant Cancer Models

Because Bhpedp has demonstrated a pronounced inhibition of all cisplatin-resistant tumors tested, it serves as a powerful positive control and benchmarking agent for drug discovery programs attempting to develop next-generation agents that can circumvent platinum resistance in ovarian, leukemia, and breast cancer models [4].

Application
Selection Property
Validation Focus
Cisplatin-resistant ovarian cancer cell-model studies
Cytocidal mechanism in resistant lines
Cell-model endpoint review and resistance-reversal pathway context
Chiral platinum stereochemistry research
Stereochemical-control context
Enantiomer-attribution review; PK/PD model interpretation
Platinum drug activation and hydrolysis studies
Defined aquation kinetics
Computational model calibration; hydrolysis-profile review
Next-generation platinum agent benchmarking
Comparator assay-response context
Model-response context in resistant ovarian, leukemia, and breast cancer panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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